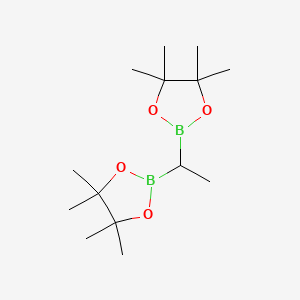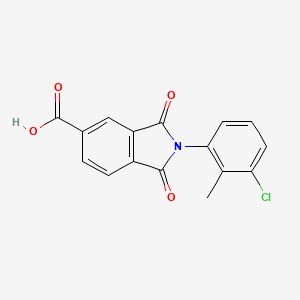
2,2'-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of organoboron compound, specifically a dioxaborolane. Dioxaborolanes are a class of compounds that contain a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Without more information, it’s difficult to provide a detailed analysis.Aplicaciones Científicas De Investigación
Structural Analysis : This compound exhibits certain structural characteristics like centrosymmetric molecules with an anti-conformation for the bridging pinacolate and twist conformation in the Bpin five-membered rings, as studied by Clegg et al. (1996). These structural properties are crucial for understanding its interactions and reactivity in various applications.
Versatility in Crystal Formation : The compound demonstrates versatility in forming polymorphs and co-crystals with different stability and packing modes, as explored in a study by Batsanov et al. (2012). This versatility is significant for applications in materials science, particularly in crystal engineering.
Application in Polymer Synthesis : As part of the synthesis of deeply colored polymers, this compound is used in palladium-catalyzed polycondensation processes. These polymers show potential for various industrial applications due to their solubility and color properties, as discussed by Welterlich, Charov, & Tieke (2012).
Catalysis in Organic Synthesis : The compound is utilized in the synthesis of arenes via palladium-catalyzed borylation, providing an effective method for borylation of arylbromides, as shown in the research by Takagi & Yamakawa (2013). This application is vital in the field of organic chemistry for the synthesis of complex molecules.
Electron Transport Material Synthesis : This compound is also used in the synthesis of electron transport materials (ETMs), as part of a practical and efficient process developed for triphenylene-based ETMs, which is crucial for material science applications, especially in the field of electronics, as described by Zha Xiangdong et al. (2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used in the borylation of organic compounds .
Mode of Action
The compound 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) interacts with its targets through a process known as borylation . In this process, the compound acts as a source of boron, which can be incorporated into other molecules. This interaction results in the formation of new compounds with boron-containing functional groups .
Biochemical Pathways
The biochemical pathways affected by 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are primarily those involving the synthesis of boron-containing organic compounds . The downstream effects of these pathways can vary widely, depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of the action of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are primarily the formation of new boron-containing compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.
Action Environment
The action, efficacy, and stability of 2,2’-(Ethane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature . .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28B2O4/c1-10(15-17-11(2,3)12(4,5)18-15)16-19-13(6,7)14(8,9)20-16/h10H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZYBMYWPQSOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(1H-imidazol-4-yl)cyclopropyl]methanol hydrochloride](/img/structure/B2632133.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2632134.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2632139.png)

![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2632147.png)
![2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole](/img/structure/B2632148.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2632154.png)

